Pyridinitril

Description

Structure

3D Structure

Properties

IUPAC Name |

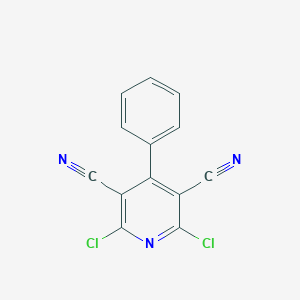

2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Cl2N3/c14-12-9(6-16)11(8-4-2-1-3-5-8)10(7-17)13(15)18-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZITGHGWBXFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042358 | |

| Record name | Pyridinitril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086-02-8 | |

| Record name | Pyridinitril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinitril [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001086028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinitril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinitril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINITRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09I841O866 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyridinitril Derivatives

Methodological Frameworks for SAR/SPR Delineation

The investigation into the SAR and SPR of pyridinitril derivatives employs a variety of sophisticated methodological frameworks to elucidate the complex interplay between molecular structure and biological function.

Rational Design and Synthesis of Analogs with Targeted Modifications

A cornerstone of SAR studies is the rational design and synthesis of this compound analogs with specific, targeted modifications. researchgate.net This approach allows researchers to systematically alter parts of the molecule and observe the resulting changes in biological activity. For instance, new derivatives have been created by introducing different phenyl, 2-pyridyl, 2-furyl, 2-thienyl, 2-furylvinyl, and 2-thienylvinyl substituents at the 2,4, and 6-positions of the pyridine (B92270) ring to evaluate their topoisomerase I inhibitory activity. researchgate.net The synthesis of these analogs often involves multi-step chemical reactions, and their structures are confirmed using various analytical techniques. This methodical approach is essential for building a comprehensive understanding of which structural components are critical for the desired biological effect. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. protoqsar.com In the context of this compound, QSAR studies involve compiling a dataset of derivatives with known activities and then using statistical methods to correlate these activities with various molecular descriptors. nih.gov These descriptors can include physicochemical properties, electronic properties, and steric parameters. The resulting QSAR models can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. protoqsar.comnih.gov The robustness of these models is typically validated through internal and external validation techniques to ensure their predictive power. nih.gov

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design principles are integral to the study of this compound derivatives. iaanalysis.com

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. iaanalysis.comnih.gov This approach relies on the knowledge of molecules that are known to interact with the target. iaanalysis.com By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity and can be used to screen virtual libraries for new potential this compound derivatives. nih.gov

Structure-based drug design (SBDD) , on the other hand, is utilized when the 3D structure of the target protein is available. iaanalysis.comextrapolations.com This method involves using computational docking to predict how different this compound analogs will bind to the active site of the target. rsc.org By understanding these binding interactions at a molecular level, researchers can design new derivatives with improved affinity and selectivity. iaanalysis.com In some cases, a combination of both ligand-based and structure-based approaches is used to enhance the reliability of the drug design process. nih.govmdpi.com

Impact of Structural Features on Biological Efficacy and Selectivity

The biological efficacy and selectivity of this compound derivatives are profoundly influenced by their structural features. SAR studies have identified key roles for various substituents and their positions on the pyridine core. researchgate.netmdpi.com

Role of Aryl and Heteroaryl Substituents

The presence and nature of aryl and heteroaryl substituents on the pyridine ring are critical determinants of biological activity. researchgate.net Studies have shown that nitrogen-containing heterocycles with aryl substituents are of significant interest due to their diverse applications in medicinal and pharmaceutical sciences. researchgate.net For example, the substitution of phenyl, 2-pyridyl, 2-furyl, and 2-thienyl groups at various positions on the pyridine ring has been shown to influence the topoisomerase I and II inhibitory activity of the resulting derivatives. researchgate.net One study indicated that a 2-thienyl-4-furylpyridine skeleton was important for strong topoisomerase I inhibitory activity. researchgate.net The electronic properties and steric bulk of these substituents can affect how the molecule interacts with its biological target. mdpi.com

| Substituent at 2,4,6-positions | Observed Biological Activity/Importance | Reference |

|---|---|---|

| Phenyl, 2-pyridyl, 2-furyl, 2-thienyl, 2-furylvinyl, 2-thienylvinyl | Evaluated for topoisomerase I inhibitory activity. | researchgate.net |

| 2-thienyl-4-furylpyridine skeleton | Important for strong topoisomerase I inhibitory activity. | researchgate.net |

| Aryl substituents | Considerable attention in medicinal and pharmaceutical sciences. | researchgate.net |

Positional Effects of Functional Groups on the Pyridine Core

The position of functional groups on the pyridine core has a significant impact on the biological activity of this compound derivatives. researchgate.netnih.gov The pyridine ring itself is a basic heterocyclic organic compound, and its reactivity varies at different positions. wikipedia.org Electrophilic substitutions tend to occur at the 3-position, while nucleophilic substitutions are favored at the 2- and 4-positions. wikipedia.org

Research on various pyridine derivatives has highlighted the importance of substituent positioning. For instance, in some series of antiproliferative pyridine derivatives, the number and position of methoxy (B1213986) (-OCH3) groups were found to directly correlate with their activity, with an increase in the number of these groups leading to lower IC50 values (indicating higher potency). mdpi.comnih.gov Similarly, the placement of amino (-NH2) and hydroxyl (-OH) groups can enhance antiproliferative activity. mdpi.comnih.gov Conversely, the presence of bulky groups or halogen atoms can sometimes lead to decreased activity. mdpi.comnih.gov The strategic placement of functional groups is therefore a key consideration in the rational design of new this compound analogs with optimized efficacy and selectivity. researchgate.netnih.gov

| Functional Group | Positional Effect on Pyridine Core | Impact on Biological Activity | Reference |

|---|---|---|---|

| Methoxy (-OCH3) | Number and position on the ring | Increased number of groups can lead to increased antiproliferative activity (lower IC50). | mdpi.comnih.gov |

| Amino (-NH2) and Hydroxyl (-OH) | Presence and position on the ring | Can enhance antiproliferative activity. | mdpi.comnih.gov |

| Halogen atoms or bulky groups | Presence on the ring | Can lead to lower antiproliferative activity. | mdpi.comnih.gov |

| Substituents at C2 and/or C4, C6 | Diaryl-substituents | Broad range of biological activities including antibacterial and antifungal. | researchgate.net |

Stereochemical Influence on Activity

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its biological activity. mdpi.com Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often interact differently with biological targets like enzymes and receptors, as these macromolecules are themselves chiral. mdpi.commdpi.comkhanacademy.org This principle of chiral discrimination is fundamental to the Structure-Activity Relationship (SAR) of this compound derivatives.

One enantiomer, the "eutomer," may exhibit the desired pharmacological effect, while the other, the "distomer," could be less active, inactive, or even responsible for undesirable effects. mdpi.com Therefore, evaluating the pharmacological properties of both enantiomers is crucial when a chiral center is present in a drug candidate. mdpi.com The spatial orientation of functional groups dictates the effectiveness of the molecule's interaction with its target's binding site. A precise three-point interaction between the ligand and the receptor is often required for a biological response. mdpi.com

Research on various chemical classes illustrates this principle. For instance, in certain mosquito repellents, the presence of a chiral carbon with a specific (S) configuration in the piperidine (B6355638) ring is essential for the effective three-dimensional arrangement of the pharmacophore and, consequently, its repellent activity. usda.gov Similarly, the fungicidal activity of the triazole triadimenol (B1683232) is highly enantioselective; the S,R-enantiomer is reported to be up to 1000 times more active than the other three stereoisomers. michberk.com For pyrethroid insecticides like permethrin, which has four stereoisomers, the different geometric (cis/trans) and optical isomers show varying levels of biological activity. michberk.com

| Compound | Stereoisomer | Relative Biological Activity | Reference |

|---|---|---|---|

| Triadimenol (Fungicide) | (S,R)-enantiomer | Highly active (1000x more than others) | michberk.com |

| Other 3 enantiomers | Significantly less active | ||

| Tebuconazole (Fungicide) | (R)-enantiomer | Stronger fungicidal activity | michberk.com |

| (S)-enantiomer | Significantly less effective | ||

| Propiconazole (Fungicide) | (2R,4S) and (2S,4S) diastereomers | Highest fungicidal efficacy | michberk.com |

| Other configurations | Reduced effectiveness |

Integration of Computational Approaches in SAR/SPR

In modern drug discovery, computational methods are indispensable for investigating protein-ligand interactions and elucidating structure-activity relationships (SAR) and structure-property relationships (SPR). hilarispublisher.comfrontiersin.org These in silico techniques, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, provide a cost-effective and powerful complement to traditional experimental methods. hilarispublisher.com They allow researchers to model, predict, and analyze the binding of ligands like this compound derivatives to their biological targets at an atomic level. frontiersin.org By facilitating the screening of large compound libraries, predicting binding affinities, and identifying key intermolecular interactions, these computational tools accelerate the entire drug design process, from hit identification to lead optimization. hilarispublisher.combiotech-asia.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a cornerstone of structure-based drug design (SBDD) that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target macromolecule. hilarispublisher.combiotech-asia.org The process involves computationally placing a ligand, such as a this compound derivative, into the binding site of a target protein. researchgate.net Docking algorithms then evaluate numerous possible conformations and orientations, using scoring functions to rank them based on their predicted binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). hilarispublisher.comslideshare.net

The primary goals of molecular docking are to identify the most likely binding mode and to characterize the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—between the ligand and the amino acid residues of the target. frontiersin.orgnih.gov A lower binding energy generally indicates a more stable protein-ligand complex and higher binding affinity. nih.gov This information is crucial for understanding the molecular basis of a compound's activity and for guiding the rational design of more potent and selective analogues. nih.govmdpi.com For example, docking studies on pyrimidine (B1678525) derivatives targeting dihydrofolate reductase (DHFR) have successfully rationalized their antibacterial activity by showing strong interactions with key residues in the enzyme's active site. nih.gov

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Observed Activity (MIC, μmol/L) | Reference |

|---|---|---|---|---|

| Compound 7c | -8.5 (example value) | Asp27, Ile50, Phe31, Ser59 | 2.4 | nih.gov |

| Compound 10a | -7.9 (example value) | Asp27, Leu28, Phe31, Ile94 | 9.7 | |

| Compound 19d | -8.2 (example value) | Asp27, Phe31, Ile50, Pro61 | 4.8 |

Quantum Chemical Descriptors in SAR Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Quantum chemical methods provide a deeper understanding of a molecule's electronic structure, which is fundamental to its reactivity and interactions. mdpi.com Descriptors derived from these calculations are powerful tools in quantitative structure-activity relationship (QSAR) studies for compounds like this compound. biolscigroup.us

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. libretexts.orgfiveable.me The energy of the HOMO (E_HOMO) is related to a molecule's capacity to donate electrons, while the energy of the LUMO (E_LUMO) reflects its ability to accept electrons. malayajournal.org The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. researchgate.net In QSAR models, descriptors like E_HOMO can be correlated with biological activity; for example, a negative coefficient for E_HOMO in a QSAR equation indicates that lower HOMO energy values enhance activity. biolscigroup.us

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density around a molecule, providing a visual guide to its charge distribution. rasayanjournal.co.innih.gov It is an effective tool for understanding and predicting a molecule's reactive behavior. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. rasayanjournal.co.intci-thaijo.org MEP maps are particularly useful for analyzing intermolecular interactions like hydrogen bonding and for understanding how a ligand like a this compound derivative might be recognized by its cellular receptor. nih.govnih.gov

| Compound | Dipole Moment (μ, Debye) | E_HOMO (eV) | Anthelmintic Activity (pCL) | Reference |

|---|---|---|---|---|

| Benzimidazole Derivative 1 | 3.78 | -8.99 | 4.70 | biolscigroup.us |

| Benzimidazole Derivative 5 | 2.51 | -9.12 | 5.30 | |

| Benzimidazole Derivative 10 | 2.15 | -9.25 | 6.00 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful ligand-based drug design techniques used to identify novel bioactive compounds. biotech-asia.orgcolumbiaiop.ac.in

A pharmacophore is defined as the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, positive/negative ionizable groups) that a molecule must possess to be recognized by a specific biological target and elicit a response. slideshare.netresearchgate.net Pharmacophore models are typically generated by superimposing a set of known active molecules and extracting their common structural features. columbiaiop.ac.innih.gov A well-validated pharmacophore model serves as a 3D query that encapsulates the key interactions required for binding. nih.gov

Virtual screening is the computational process of searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com In pharmacophore-based virtual screening, the generated 3D pharmacophore model is used to filter databases containing millions of compounds. researchgate.net Molecules from the database that successfully map onto the pharmacophore's features are selected as "hits." These hits, which may possess diverse chemical scaffolds, are considered promising candidates for further investigation through more rigorous methods like molecular docking and subsequent experimental validation. columbiaiop.ac.inresearchgate.net

| Pharmacophore Model Details | Reference | |

|---|---|---|

| Features | 2 Hydrogen Bond Acceptors | nih.gov |

| 2 Hydrophobic Groups | ||

| 2 Aromatic Rings | ||

| Statistical Validation | ||

| Survival Score | 8.862 | nih.gov |

| Correlation Coefficient (R²) | 0.895 | |

| Cross-Validated Q² | 0.631 |

Mechanistic Insights into the Biological Activity of Pyridinitril

Antifungal Mode of Action of Pyridinitril

This compound exerts its antifungal effects through the targeted disruption of crucial biosynthetic pathways in fungal cells. This mechanism primarily involves the inhibition of a key enzyme, leading to the depletion of essential cellular components and the accumulation of toxic byproducts.

Inhibition of Cytochrome P450-Dependent 14α-Demethylase

The primary target of this compound's antifungal activity is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51A1 or Erg11). wikidoc.orgfrontiersin.org This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), the principal sterol in fungal cell membranes. wikidoc.orgfrontiersin.org Lanosterol 14α-demethylase catalyzes the removal of the 14α-methyl group from lanosterol, a vital step in the conversion of lanosterol to ergosterol. wikidoc.orgmdpi.com By inhibiting this enzyme, this compound effectively halts the production of ergosterol. wikidoc.orgfrontiersin.org The nitrogen atom in the pyridine (B92270) ring of compounds like this compound is thought to bind to the heme iron in the active site of the cytochrome P450 enzyme, acting as a noncompetitive inhibitor. wikidoc.orgnih.gov This binding prevents the enzyme from interacting with its natural substrate, lanosterol.

Disruption of Ergosterol Biosynthesis Pathways

The inhibition of lanosterol 14α-demethylase by this compound sets off a cascade of events that disrupt the entire ergosterol biosynthesis pathway. frontiersin.org The immediate consequence is a significant reduction in the cellular levels of ergosterol. mdpi.combiorxiv.org Ergosterol is essential for maintaining the integrity, fluidity, and permeability of the fungal cell membrane. wikidoc.org Its depletion leads to a dysfunctional cell membrane, impairing its ability to regulate the passage of substances and maintain cellular homeostasis.

Furthermore, the blockage of the pathway leads to the accumulation of lanosterol and other toxic 14α-methylated sterol precursors. frontiersin.orgbiorxiv.org These abnormal sterols are incorporated into the fungal cell membrane, further disrupting its structure and function. The accumulation of these toxic intermediates is considered a major contributor to the fungistatic and, at higher concentrations, fungicidal effects of compounds that inhibit this pathway. biorxiv.orgnih.gov The disruption of ergosterol biosynthesis has also been linked to increased susceptibility to environmental stresses and alterations in nutrient transport. biorxiv.org

Investigation of Anticancer Activity for Pyridine Derivatives

Pyridine derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their potential as anticancer agents. chemijournal.comijpsonline.com Their versatile chemical nature allows for modifications that can target various cellular processes involved in cancer development and progression.

Topoisomerase I and IIα Inhibition Mechanisms

Several pyridine derivatives have demonstrated the ability to inhibit topoisomerase I and IIα, enzymes that are crucial for DNA replication, transcription, and repair. chemijournal.comijpsonline.com These enzymes resolve topological problems in DNA by creating transient single-strand (topoisomerase I) or double-strand (topoisomerase II) breaks. By inhibiting these enzymes, pyridine derivatives can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. tandfonline.com For instance, certain thiophene-pyridine hybrids have shown potent inhibitory activity against topoisomerase II, with IC50 values lower than the reference drug topotecan. semanticscholar.org Similarly, some 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives have exhibited significant inhibitory activity against both topoisomerase I and II. nih.gov The planar structure of some pyridine derivatives allows them to intercalate between DNA base pairs, further stabilizing the enzyme-DNA complex and preventing the re-ligation of the DNA strands. tandfonline.com

Table 1: Inhibitory Activity of Pyridine Derivatives on Topoisomerases

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

| Thiophene-pyridine hybrids | Topoisomerase II | Potent and selective cytotoxic activity against MCF-7 cell line. | semanticscholar.org |

| 2,4-diaryl-5H-indeno[1,2-b]pyridines | Topoisomerase I and II | Significant inhibitory activity observed for several derivatives. | nih.gov |

| Pyridine derivatives | Topoisomerase I and IIα | A specific derivative (compound 15) showed potent dual inhibition with low toxicity to normal cells. | ijpsonline.com |

Apoptosis Induction Pathways

A primary mechanism by which pyridine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. frontiersin.orgnih.gov This can be triggered through various pathways. For example, the DNA damage caused by topoisomerase inhibition can activate p53, a tumor suppressor protein that can initiate apoptosis. spandidos-publications.com Some pyridine derivatives have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS), which can cause cellular damage and trigger apoptotic signaling cascades. frontiersin.org

Studies have demonstrated that treatment with certain pyridine derivatives leads to the activation of caspases, which are key executioner enzymes in the apoptotic process. researchgate.netresearchgate.net For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been found to induce ROS-mediated apoptosis in lung cancer cells. nih.gov Furthermore, some pyrano[3,2-c]pyridine derivatives have been shown to induce apoptosis in breast cancer cells, as evidenced by an increase in the sub-G1 population in cell cycle analysis and phosphatidylserine (B164497) exposure. bibliotekanauki.pl

Cell Cycle Modulation and Arrest

Pyridine derivatives can also interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. This prevents cancer cells from dividing and proliferating. frontiersin.orgmdpi.com For instance, a novel pyridine derivative, compound H42, was found to induce cell cycle arrest at the G0/G1 phase in ovarian cancer cells by downregulating the expression of cyclin D1. frontiersin.org Other pyridine derivatives have been shown to cause cell cycle arrest at the G2/M phase. spandidos-publications.comresearchgate.net

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. For example, some pyridine derivatives have been shown to upregulate the expression of cell cycle inhibitors like p21 and p53. spandidos-publications.com The arrest of the cell cycle provides time for the cell to repair DNA damage, but if the damage is too extensive, it can lead to the initiation of apoptosis. spandidos-publications.com For example, pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle at the S or G2/M phase and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and CDK9. mdpi.com

Table 2: Effects of Pyridine Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative Class | Cancer Cell Line(s) | Effect on Cell Cycle | Apoptotic Pathway | Reference(s) |

| Compound H42 (Pyridine derivative) | Ovarian cancer (SKOV3, A2780) | G0/G1 arrest | Induced apoptosis and DNA damage | frontiersin.org |

| Imidazo[1,2-a]pyridines | Lung adenocarcinoma (A549) | Cell cycle arrest | ROS-mediated apoptosis | nih.gov |

| Pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | S or G2/M phase arrest | Inhibition of CDK2 and/or CDK9 | mdpi.com |

| Thieno[2,3-b]pyridine derivative 3 | MDA-MB-231 (Breast cancer) | G2/M arrest | Not directly through DNA damage | researchgate.net |

| Pyrano[3,2-c]pyridine (4-CP.P) | MCF-7 (Breast cancer) | Increase in sub-G1 population | Phosphatidylserine exposure | bibliotekanauki.pl |

Diverse Biological Activities of this compound Analogs

Analogs of this compound, which belong to the broader class of aryl-substituted pyridine compounds, exhibit a wide spectrum of biological activities. metu.edu.tr The functionalization of the pyridine core allows for the modulation of these activities, leading to the development of compounds with specialized therapeutic potentials. metu.edu.trresearchgate.net

Pyridine derivatives have been recognized for their anti-inflammatory effects. metu.edu.trresearchgate.net These properties are often linked to the inhibition of key inflammatory mediators. For example, some aryl-substituted pyridines function as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins (B1171923) involved in inflammation. metu.edu.tr The anti-inflammatory actions of various compounds can also be mediated through the modulation of immune cells and signaling pathways. For instance, Palmitoylethanolamide (PEA), an endocannabinoid analog, demonstrates anti-inflammatory effects by activating the PPAR-α receptor and reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com Similarly, antibiotics with different core structures, such as tetracyclines and macrolides, are known to possess anti-inflammatory properties that are distinct from their antimicrobial actions. nih.gov The essential oil of Cannabis sativa, containing β-caryophyllene, has also shown anti-inflammatory effects by potentially modulating proinflammatory mediators. mdpi.com

The pyridine nucleus is a key structural motif in many compounds with antibacterial activity. researchgate.netmdpi.comnih.gov Analogs are often developed to enhance potency and broaden the spectrum of activity against various bacterial strains, including multidrug-resistant ones. nih.govfrontiersin.org

A critical challenge in antibacterial therapy is the emergence of resistance, often mediated by enzymes that inactivate antibiotics. nih.govmdpi.com A significant strategy to combat this is the development of inhibitors for these resistance enzymes. One such enzyme is the aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib), which confers resistance to important aminoglycoside antibiotics like amikacin (B45834) in Gram-negative bacteria. nih.govmdpi.comrsc.org Researchers have identified potent inhibitors of AAC(6')-Ib based on a pyrrolidine (B122466) pentamine scaffold. nih.govnih.gov Structure-activity relationship (SAR) studies on these analogs have provided detailed insights into the chemical features required for potent inhibition, highlighting the importance of specific stereochemistry and functional groups at various positions on the scaffold. nih.govnih.govresearchgate.net The combination of these inhibitors with aminoglycosides can restore the antibiotic's efficacy against resistant strains. rsc.org

Table 1: Structure-Activity Relationship (SAR) of Pyrrolidine Pentamine Analogs as AAC(6')-Ib Inhibitors nih.govnih.gov

| Position | Modification/Feature | Effect on Inhibitory Activity |

| R1 & R4 | Aromatic functionalities (e.g., S-phenyl) | Essential for activity. |

| R2 | Stereochemical conformation | Critical for inhibition. |

| R3 | Hydroxyl moiety and stereoconformation | Required for full inhibitory activity. |

| R5 | Phenyl functionality | Not essential; can be replaced by aliphatic groups. |

| Scaffold | Truncations | Resulted in inactive compounds. |

Malaria remains a major global health issue, spurred by increasing drug resistance. malariaworld.orgnih.gov Pyridine-containing compounds have long been a source of antimalarial drugs, with quinine (B1679958) and its synthetic analogs like chloroquine (B1663885) and mefloquine (B1676156) being prominent examples. mdpi.com Research into new antimalarial agents has explored various pyridine derivatives and other heterocyclic systems. metu.edu.trresearchgate.net

Recent efforts have focused on creating hybrid molecules that combine the pharmacophoric features of known antimalarials with novel heterocyclic scaffolds, such as researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidine. malariaworld.org These new piperaquine (B10710) analogs have demonstrated potent in vitro activity against both drug-sensitive and resistant strains of Plasmodium falciparum, with the added benefit of having a distinct mode of action that does not involve the inhibition of PfDHODH. malariaworld.org Furthermore, some of these compounds showed potential to block malaria transmission by inhibiting gametocytes. malariaworld.org Other research has identified that analogs of the natural product borrelidin, which inhibits threonyl-tRNA synthetase, can be engineered to be potent and selective against the malaria parasite both in vitro and in vivo. nih.gov Targeting other parasite-specific enzymes, such as the cysteine protease falcipain-2, with peptide-based analogs is another promising strategy. mdpi.comfrontiersin.org

The biological effects of this compound analogs extend to the inhibition of various enzymes critical for cellular processes beyond their primary antifungal or antibacterial targets.

SETD8 (Lysine Methyltransferase 5A): SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine (B10760008) 20 (H4K20me1), a modification involved in DNA damage response and cell cycle control. nih.govrsc.org SETD8 also methylates non-histone proteins like p53 and PCNA. rsc.orgnih.gov Its role in these fundamental processes has made it a therapeutic target in oncology. nih.gov UNC0379 is a selective, substrate-competitive inhibitor of SETD8 based on a quinazoline (B50416) scaffold. nih.govmedchemexpress.com Extensive structure-activity relationship (SAR) studies have been conducted on this series to develop analogs with improved potency. nih.govrsc.org Inhibition of SETD8 by compounds like UNC0379 has been shown to impair the proliferation and survival of multiple myeloma cells and may help overcome resistance to conventional drugs. nih.gov

Aminoglycoside 6'-N-Acetyltransferase Type Ib (AAC(6')-Ib): As detailed in section 4.3.2, a major area of research has been the development of inhibitors for this key antibiotic resistance enzyme. nih.govmdpi.com The most widespread variant, AAC(6')-Ib, inactivates clinically important aminoglycosides. rsc.orgnih.gov Using combinatorial libraries, researchers identified a pyrrolidine pentamine scaffold as a potent inhibitor. nih.govmdpi.com Molecular docking studies suggest these inhibitors bind within the antibiotic binding site of the enzyme. nih.govresearchgate.net The development of these analogs represents a promising approach to restore the clinical utility of aminoglycoside antibiotics against resistant Gram-negative pathogens. mdpi.com

Table 2: Examples of Enzyme Inhibition by Analogs

| Enzyme Target | Inhibitor Class/Example | Biological Significance |

| SETD8 | Quinazoline-based (e.g., UNC0379) nih.gov | Potential anti-cancer therapy by affecting cell cycle and gene regulation. nih.gov |

| AAC(6')-Ib | Pyrrolidine pentamine derivatives nih.govmdpi.com | Overcoming antibiotic resistance to aminoglycosides. mdpi.com |

The innate immune system relies on pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), to detect molecular patterns associated with pathogens and cellular damage. wikipedia.orguniprot.org TLR4, in particular, is the primary receptor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. wikipedia.orgnih.gov Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the initiation of an immune response. uniprot.orgmdpi.com

The interaction with TLRs is not limited to pathogen-derived molecules. Various synthetic and endogenous compounds can act as ligands for these receptors, either activating (agonists) or blocking (antagonists) the immune response. The specificity of ligand recognition is determined by the TLR itself; for example, the species-specific response to certain lipid A analogs is dictated by the structure of TLR4. nih.gov Some small molecules, such as 9-benzyl-8-hydroxyadenine (B8482288) derivatives, can act as potent and specific agonists for other TLRs, like TLR7, which is involved in antiviral immunity. invivogen.com The ability of chemical analogs to modulate TLR signaling pathways presents a powerful tool for developing new immunomodulatory therapies for a range of diseases, including infections and inflammatory disorders. mdpi.com

Enzyme Inhibition Beyond Primary Targets (e.g., SETD8, Aminoglycoside 6'-N-Acetyltransferase Type Ib)

Advanced Biological Evaluation Methodologies

The biological activity of this compound is investigated through a variety of advanced methodologies. These techniques provide a detailed understanding of the compound's effects at the cellular and molecular level.

In Vitro Cellular Assays (e.g., Cytotoxicity, Cell Proliferation, Reporter Gene Assays)

In vitro cellular assays are fundamental in determining the biological effects of a compound on living cells. nih.gov These assays are crucial for initial screening and for understanding the mechanisms of action of potential therapeutic agents. nih.govepo-berlin.com

Cytotoxicity Assays: These assays measure the degree to which a compound is toxic to cells. nih.gov Common methods include dye exclusion tests, which identify cells that have lost membrane integrity, and metabolic assays that measure the reduction of a substrate to a colored or fluorescent product by viable cells. nih.govpromega.com For instance, the amount of ATP can be quantified, as it is a key indicator of metabolically active cells. promega.com

Cell Proliferation Assays: These assays quantify the rate of cell growth and division. This can be achieved by monitoring DNA synthesis, for example, through the incorporation of labeled nucleotides like BrdU, or by measuring the total protein content, which correlates with the number of cells. nih.gov

Reporter Gene Assays: These assays are used to study the regulation of gene expression. A reporter gene, which encodes an easily detectable protein (like luciferase or green fluorescent protein), is linked to a specific regulatory DNA sequence. Changes in the expression of the reporter gene in the presence of a compound like this compound can indicate how the compound affects specific signaling pathways.

Interactive Table: Common In Vitro Cellular Assays

| Assay Type | Principle | Common Methods | Endpoint Measured |

| Cytotoxicity | Measures the ability of a compound to kill cells. | Dye exclusion (e.g., Trypan Blue), Metabolic assays (e.g., MTT, MTS), ATP measurement | Cell death, loss of membrane integrity, metabolic activity |

| Cell Proliferation | Quantifies the increase in cell number. | DNA synthesis (e.g., BrdU incorporation), Cell counting, Protein quantification (e.g., Sulforhodamine B) | Rate of cell division, DNA replication, total biomass |

| Reporter Gene | Monitors the activity of specific genetic pathways. | Luciferase assay, Green Fluorescent Protein (GFP) assay | Gene expression levels, pathway activation or inhibition |

Enzyme Activity Assays (e.g., Supercoiled DNA Unwinding)

Enzyme activity assays are critical for identifying the direct molecular targets of a compound. For substances that interact with DNA, such as potential topoisomerase inhibitors, the supercoiled DNA unwinding assay is particularly informative. inspiralis.com

DNA topoisomerases are enzymes that regulate the topological state of DNA. nih.gov The unwinding assay investigates whether a compound can intercalate into the DNA double helix or bind to its grooves, causing a change in the DNA's twist. inspiralis.com This process can be observed by incubating supercoiled plasmid DNA with the test compound and a topoisomerase. inspiralis.com If the compound unwinds the DNA, the resulting DNA will become supercoiled upon removal of the compound and enzyme, a change that can be visualized through gel electrophoresis. inspiralis.com

Interactive Table: DNA Unwinding Assay Components

| Component | Function |

| Supercoiled Plasmid DNA | The substrate that will be acted upon by the enzyme and compound. |

| Test Compound (e.g., this compound) | The substance being investigated for its ability to unwind DNA. |

| DNA Topoisomerase I | The enzyme that nicks and rejoins the DNA, allowing it to change its topological state. |

| Agarose Gel Electrophoresis | The technique used to separate and visualize the different forms of DNA (supercoiled, relaxed, linear). |

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. nih.gov It is extensively used to study the effects of compounds on fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle. nih.govnih.gov

Apoptosis Analysis: Apoptosis is characterized by specific morphological and biochemical changes, including the translocation of phosphatidylserine to the outer cell membrane and DNA fragmentation. nih.govbdbiosciences.com Flow cytometry can detect these changes using fluorescent labels. For example, Annexin V, a protein that binds to phosphatidylserine, can be labeled with a fluorochrome to identify apoptotic cells. bdbiosciences.com

Cell Cycle Analysis: The cell cycle is the series of events that lead to cell division and replication. escca.eu By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), flow cytometry can measure the DNA content of each cell. nih.govescca.eu This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound causes cell cycle arrest at a specific phase. nih.govresearchgate.net

Interactive Table: Flow Cytometry Applications in Drug Evaluation

| Analysis Type | Principle | Common Dyes/Reagents | Information Obtained |

| Apoptosis | Detects biochemical markers of programmed cell death. | Annexin V, Propidium Iodide (PI) | Percentage of early apoptotic, late apoptotic, and necrotic cells. |

| Cell Cycle | Measures DNA content to determine the cell cycle phase. | Propidium Iodide (PI), DAPI | Distribution of cells in G0/G1, S, and G2/M phases; detection of cell cycle arrest. |

In Vivo Efficacy Studies and Phenotypic Screening

In vivo efficacy studies are essential for evaluating the biological effects of a compound in a whole, living organism, which provides a more complex and physiologically relevant context than in vitro models. meliordiscovery.com

Phenotypic Screening: This approach involves testing compounds in cellular or animal models of a disease to identify substances that produce a desirable change in the phenotype, or observable characteristics, without a preconceived notion of the drug's target. revvity.com This target-agnostic strategy can uncover novel mechanisms of action and therapeutic applications. meliordiscovery.comrevvity.com Cellular imaging can serve as a "phenotypic anchor" to identify important toxicological pathologies. nih.gov For example, in zebrafish larvae, phenotypic screening can be used to identify compounds that modulate processes like nerve regeneration. frontiersin.org

Advanced Analytical and Spectroscopic Characterization of Pyridinitril and Its Metabolites

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides detailed molecular-level information, forming the cornerstone of chemical identification and structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Pyridinitril in solution. googleapis.comoapi.int One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment, number, and connectivity of hydrogen and carbon atoms. libretexts.orgvanderbilt.edu

¹H NMR: The proton NMR spectrum reveals the number of chemically non-equivalent protons in the molecule. libretexts.org The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the signal corresponds to the number of protons it represents. mnstate.edu Spin-spin coupling patterns (splitting) provide information about adjacent, non-equivalent protons. vanderbilt.edu

¹³C NMR: The carbon NMR spectrum shows the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon's hybridization and bonding environment.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unequivocal resonance assignment. nih.gov COSY identifies proton-proton couplings (¹H-¹H), HSQC correlates directly bonded carbon-proton pairs (¹³C-¹H), and HMBC reveals longer-range correlations between carbons and protons (typically over 2-3 bonds), which is critical for assembling the complete molecular framework. nih.govresearchgate.net

Table 1: Illustrative NMR Data for this compound (Note: This table presents expected data based on the known structure of this compound and general principles of NMR spectroscopy. Actual experimental values may vary.)

| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Inferred Structural Information |

|---|---|---|---|

| ¹H | 1D NMR | 7.5 - 8.7 | Protons on the pyridine (B92270) ring. |

| ¹³C | 1D NMR | ~117 | Carbon of the nitrile group (-C≡N). |

| ¹³C | 1D NMR | 120 - 155 | Carbons of the pyridine ring. |

| ¹H-¹H | 2D COSY | Cross-peaks between adjacent pyridine protons | Confirms proton connectivity within the aromatic ring. |

| ¹H-¹³C | 2D HSQC/HMBC | Correlations between specific protons and carbons | Assigns specific protons to their directly attached carbons and confirms the overall carbon skeleton and substituent positions. |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, enabling both qualitative and quantitative analysis of this compound and its metabolites. chemetrix.co.za When coupled with chromatographic separation, its sensitivity and selectivity are significantly enhanced. chemetrix.co.zarsc.org

Mass Spectrometry (MS): The core principle involves ionizing the target molecule and separating the resulting ions based on their m/z ratio. chemetrix.co.za The molecular ion peak helps determine the molecular weight, while the fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for identification. chemetrix.co.za

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly used in liquid chromatography-mass spectrometry (LC-MS). It is particularly suitable for polar, less volatile, or thermally fragile molecules, including many pesticide metabolites. chemetrix.co.za It typically produces protonated molecules [M+H]⁺ or other adducts. chemetrix.co.za

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. mdpi.com this compound, after separation on a GC column, enters the mass spectrometer where it is typically ionized by electron impact (EI). EI is a high-energy process that causes extensive and reproducible fragmentation, which is excellent for structural elucidation and library matching. chemetrix.co.za Pyrolysis-GC-MS can be used to characterize the compound in complex matrices by thermally degrading the sample into smaller, analyzable fragments. measurlabs.compnnl.goveag.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark for quantifying trace levels of compounds in complex mixtures like environmental and biological samples. nih.goveag.com It combines the separation power of LC with the high selectivity of tandem mass spectrometry. eag.com In LC-MS/MS, a specific precursor ion (e.g., the molecular ion of a this compound metabolite) is selected, fragmented, and a specific product ion is monitored. eag.com This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances sensitivity and specificity, making it ideal for metabolite quantification. creative-proteomics.com

Table 2: Application of Mass Spectrometry Techniques for this compound Analysis

| Technique | Primary Application | Key Advantages |

|---|---|---|

| GC-MS | Identification and quantification of this compound | High chromatographic resolution; extensive, reproducible fragmentation with EI for library matching. mdpi.com |

| LC-MS | Analysis of known target compounds and purity assessment. creative-proteomics.com | Suitable for less volatile metabolites; simpler operation. rsc.org |

| ESI-MS | Ionization of polar metabolites for LC-MS analysis. | Soft ionization preserves the molecular ion; suitable for a wide range of metabolites. chemetrix.co.za |

| LC-MS/MS | Trace quantification of this compound and its metabolites in complex matrices (e.g., food, water, biological tissues). nih.govnih.gov | Exceptional sensitivity and selectivity via MRM; minimizes matrix interference. eag.comunc.edu |

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in its solid, crystalline state. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the compound. wikipedia.org The resulting diffraction pattern of the X-rays is recorded and analyzed to produce a detailed electron density map, from which the precise positions of every atom in the molecule can be determined. wikipedia.org

For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure, providing precise data on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. ajchem-a.com This technique is considered the gold standard for absolute structure determination, validating results obtained from other spectroscopic methods like NMR and MS. chemrxiv.orgnih.gov

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.govstellarnet.us These two techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.comuni-siegen.de

Infrared (IR) Spectroscopy: An IR spectrum provides a characteristic "fingerprint" of a molecule. It is particularly useful for identifying the presence of specific functional groups. For this compound, key vibrational bands would be expected for the nitrile group (C≡N), the C-Cl bond, and the aromatic pyridine ring (C=C and C-H vibrations).

Raman Spectroscopy: Raman spectroscopy is also excellent for identifying functional groups and is particularly sensitive to non-polar, symmetric bonds. nih.gov It can provide complementary information to the IR spectrum, especially for the skeletal vibrations of the pyridine ring. aps.org

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical) |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2260 | IR, Raman |

| Aromatic Ring | C=C Stretching | 1400 - 1600 | IR, Raman |

| Aromatic Ring | C-H Stretching | 3000 - 3100 | IR, Raman |

| Chloro (-Cl) | C-Cl Stretching | 600 - 800 | IR |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.comwikipedia.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org For this compound, the conjugated pyridine ring system gives rise to characteristic π → π* electronic transitions, resulting in strong absorbance in the UV region. researchgate.net

The primary applications of UV-Vis spectroscopy for this compound include:

Quantification: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. wikipedia.org By creating a calibration curve with standards of known concentration, UV-Vis spectroscopy can be a simple and rapid method for quantifying this compound in relatively clean samples. technologynetworks.com

Electronic Structure: The wavelength of maximum absorbance (λmax) provides information about the electronic structure of the molecule. Changes in the molecular structure, such as those occurring during metabolism, would likely lead to shifts in the λmax, which can be used to monitor reactions or degradation. nih.gov The UV spectrum of pyridine typically shows an absorption maximum around 250-260 nm. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Physicochemical Properties

Advanced Chromatographic Separations and Coupled Systems

The analysis of this compound and its metabolites in real-world samples (e.g., soil, water, food products, biological fluids) is complicated by the presence of complex matrices. chemetrix.co.za Therefore, an efficient separation step prior to detection is essential. Advanced chromatographic techniques are employed to isolate the analytes of interest from interfering matrix components. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate a wide range of compounds. rsc.org When coupled with detectors like UV-Vis (HPLC-UV) or, more powerfully, mass spectrometry (LC-MS and LC-MS/MS), it becomes a cornerstone of pesticide residue analysis. chemetrix.co.zanih.gov Different column chemistries (e.g., reversed-phase, normal-phase, HILIC) can be chosen to optimize the separation of this compound and its metabolites based on their polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating very polar metabolites that are poorly retained on traditional reversed-phase columns. nih.gov

Gas Chromatography (GC): As a thermally stable and relatively volatile compound, this compound is well-suited for GC analysis. mdpi.com High-resolution capillary columns provide excellent separation efficiency. GC systems can be coupled with various detectors, including mass spectrometers (GC-MS) for definitive identification, or element-selective detectors like an Electron Capture Detector (ECD) for halogenated compounds or a Flame Photometric Detector (FPD) for phosphorus or sulfur-containing compounds, which can aid in confirmation. silcotek.com

Coupled Systems: The coupling of these separation techniques with high-resolution spectroscopic detectors (e.g., LC-MS/MS, GC-MS) creates the most powerful systems for modern analytical chemistry. eag.comscribd.com These hyphenated techniques provide the separation necessary to handle complex samples while delivering the sensitivity and specificity required for confident identification and accurate quantification of this compound and its transformation products. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify compounds present in a liquid sample. shimadzu.comadvancechemjournal.com Its application is crucial for the analysis of non-volatile compounds like this compound, which cannot be readily analyzed by gas chromatography. advancechemjournal.com The technique involves injecting a sample into a liquid mobile phase that is pumped through a column packed with a stationary phase. The separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases. openaccessjournals.com

For a comprehensive analysis of this compound and its metabolites, HPLC is often coupled with powerful detection methods:

Diode Array Detection (DAD): This UV-visible spectrometry method provides spectral information for the analytes as they elute from the column. It is a valuable tool for identifying the class of a phenolic compound and can aid in the structural characterization of metabolites. nih.gov

Mass Spectrometry (MS): The hyphenation of HPLC with MS (LC-MS) is a powerful technique for metabolite identification. sciex.com It provides molecular weight information and, through tandem MS (MS/MS), detailed structural data from fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) further enhances this by providing highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. ijsra.net

The combination of these techniques allows for the effective separation and sensitive detection of this compound from complex matrices and the identification of its biotransformation products. openaccessjournals.comnih.gov

Table 1: Illustrative HPLC-MS Parameters for Analysis of Pyridine-Based Compounds

| Parameter | Setting | Purpose |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the gradient. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution of nonpolar compounds. |

| Flow Rate | 0.4 mL/min | Controls the speed of the mobile phase. |

| Injection Volume | 5 µL | Amount of sample introduced for analysis. |

| Column Oven Temp. | 40 °C | Ensures reproducible retention times. shimadzu.com |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) | Provides high-resolution, accurate mass data. biomedres.us |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Generates ions for MS analysis. |

This table is for illustrative purposes and represents typical starting conditions for method development.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a separation technique used for analyzing volatile or semi-volatile compounds without decomposition. emerypharma.com Analytes are vaporized and carried by a carrier gas (mobile phase) through a column containing a stationary phase. GC is highly effective for testing purity and detecting volatile impurities. skpharmteco.com

While this compound itself has a predicted high boiling point (447.3 °C) and is not suitable for direct GC analysis, some of its degradation products or metabolites may be sufficiently volatile. echemi.comchemsrc.com For instance, smaller molecules resulting from the breakdown of the pyridine ring or phenyl group could be analyzed by GC.

Key GC-based approaches applicable to metabolite analysis include:

Headspace GC-MS (HS-GC-MS): This technique is ideal for analyzing trace levels of volatile compounds in complex solid or liquid samples. emerypharma.com Volatile analytes are partitioned from the sample matrix into the "headspace" gas volume and then injected into the GC. This method minimizes matrix interference, resulting in cleaner chromatography. skpharmteco.com

Derivatization: For non-volatile analytes containing polar functional groups (such as potential hydroxylated metabolites of this compound), chemical derivatization can be employed. This process converts the polar groups into less polar, more volatile derivatives (e.g., via silylation or methylation) that are amenable to GC analysis. emerypharma.com

Table 2: Potential Applicability of GC for this compound-Related Analytes

| Analyte Type | Volatility | Suitability for GC | Required Technique |

| This compound | Low | Unsuitable | N/A |

| Small, non-polar fragments | High | Suitable | Direct Injection or Headspace |

| Hydroxylated metabolites | Low | Unsuitable | Derivatization required |

| Volatile impurities from synthesis | Varies | Potentially Suitable | Direct Injection or Headspace |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com SFC combines advantages of both gas and liquid chromatography, offering high efficiency, high flow rates, and reduced analysis times. selvita.comyoutube.com It is particularly recognized for its prowess in chiral separations—the separation of enantiomers (non-superimposable mirror-image molecules). selvita.comfagg.be

The parent this compound molecule (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile) is achiral. However, metabolic processes can introduce chirality into a molecule. If, for example, a metabolite of this compound were to be formed that possessed a stereocenter, SFC would be the premier technique for separating the resulting enantiomers. This is crucial in pharmaceutical and toxicological studies, as different enantiomers can have vastly different biological activities. selvita.com SFC is often considered a "green" technology due to its use of CO2 and reduced consumption of organic solvents compared to normal-phase HPLC. selvita.com

Table 3: Comparison of SFC and HPLC for Chiral Separations

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO2 (modified with alcohol) nih.gov | Organic solvents (e.g., hexane, ethanol) |

| Analysis Speed | Faster due to low viscosity and high diffusivity selvita.com | Slower |

| Solvent Consumption | Lower, more environmentally friendly selvita.com | Higher |

| Resolution | Often provides better resolution and efficiency youtube.com | Can be highly effective but may require longer run times |

| Throughput | Higher, suitable for high-throughput screening nih.gov | Lower |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a family of highly efficient separation techniques that utilize a narrow-bore fused-silica capillary to separate molecules based on their size, charge, and hydrophobicity. clinicallab.comlabcompare.com Separation is driven by the application of a high voltage across the capillary, which is filled with a conductive buffer. sciex.com CE offers extremely high resolution, short analysis times, and requires minimal sample and reagent consumption. labcompare.comlumexinstruments.com

Different modes of CE can be applied depending on the analyte:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, separating analytes based on their charge-to-mass ratio. sciex.com It is ideal for analyzing charged metabolites of this compound.

Micellar Electrokinetic Chromatography (MEKC): This is a powerful mode of CE for separating neutral molecules like the parent this compound. lumexinstruments.com Surfactants are added to the buffer above their critical micelle concentration. Neutral analytes are separated based on how they partition between the micelles and the surrounding aqueous buffer, similar to a chromatographic mechanism. lumexinstruments.com

CE is highly automatable and provides resolving power that can exceed that of HPLC, making it a valuable tool for analyzing complex metabolite profiles and resolving closely related impurities. labcompare.comsebia.com

Table 4: Modes of Capillary Electrophoresis and Their Applications

| CE Mode | Separation Principle | Applicable to this compound/Metabolites |

| Capillary Zone Electrophoresis (CZE) | Charge-to-mass ratio clinicallab.com | Charged metabolites |

| Micellar Electrokinetic Chromatography (MEKC) | Differential partitioning into micelles lumexinstruments.com | Parent this compound (neutral), neutral metabolites |

| Capillary Gel Electrophoresis (CGE) | Molecular sieving through a gel matrix clinicallab.com | Not typically used for small molecules |

| Capillary Isoelectric Focusing (CIEF) | Separation based on isoelectric point | Not applicable to this compound |

Emerging Analytical Technologies for Comprehensive Profiling

The drive for more comprehensive, real-time, and high-throughput analysis has led to the development of emerging analytical technologies. biomedres.usamericanpharmaceuticalreview.com These Process Analytical Technologies (PAT) aim to provide a deeper understanding of processes by enabling continuous monitoring and control. americanpharmaceuticalreview.com For a compound like this compound, these technologies offer novel ways to study its interactions and detect its presence with high sensitivity and specificity.

Biosensor Development for Real-time Interaction Studies

A biosensor is an analytical device that combines a biological recognition element (e.g., enzyme, antibody, nucleic acid) with a physicochemical transducer to generate a measurable signal in response to a target analyte. researchgate.net These devices are capable of providing rapid, real-time, and highly sensitive detection. frontiersin.org

For this compound, a biosensor could be developed to monitor its presence in environmental samples or to study its mechanism of action. Given that this compound disrupts fungal respiration, a potential biosensor design could involve: herts.ac.uk

Enzyme-based sensors: Immobilizing a key respiratory enzyme that is inhibited by this compound onto an electrode. The change in electrochemical signal upon exposure to this compound would correlate to its concentration. iapchem.org

Aptamer-based sensors: Using short, single-stranded DNA or RNA sequences (aptamers) that bind specifically to this compound. When integrated with an optical or electrochemical transducer, the binding event can be converted into a quantifiable signal. mdpi.com

These technologies are moving towards cost-effective, portable systems for on-site analysis, which is particularly valuable for environmental monitoring. archivepp.comliu.se

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. cytivalifesciences.com It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. youtube.com This allows for the precise determination of binding kinetics (association rate, kₐ; dissociation rate, kⅆ) and binding affinity (equilibrium dissociation constant, Kₐ). nih.govnih.gov

SPR is an invaluable tool for characterizing the interaction between a compound and its biological target. For this compound, which targets mitochondrial electron transport, SPR could be used to: herts.ac.uk

Immobilize a specific protein complex from the mitochondrial respiratory chain onto the sensor chip.

Flow different concentrations of this compound over the surface.

Directly measure the binding and dissociation of this compound to its target protein, providing quantitative data on how strongly and how quickly it binds.

This information is fundamental for understanding its mode of action at a molecular level and for structure-activity relationship studies.

Table 5: Key Parameters Derived from SPR Analysis

| Parameter | Symbol | Description |

| Association Rate Constant | kₐ | The rate at which the analyte binds to the immobilized ligand. |

| Dissociation Rate Constant | kⅆ | The rate at which the analyte-ligand complex dissociates. nih.gov |

| Equilibrium Dissociation Constant | Kₐ | A measure of binding affinity; calculated as kⅆ/kₐ. A lower Kₐ value indicates a stronger binding interaction. researchgate.net |

High-Throughput Screening (HTS) Analytical Platforms

High-Throughput Screening (HTS) represents a cornerstone in modern chemical and biological research, enabling the rapid, automated testing of vast numbers of compounds against specific biological targets. In the context of fungicides like this compound, HTS platforms are instrumental in identifying new active compounds and understanding their mechanisms of action. The primary objective of HTS is to screen large-scale compound libraries to identify "hits" or "leads"—molecules that exhibit a desired effect on a target. This process leverages robotics, automated liquid handling devices, sensitive detectors (plate readers), and sophisticated data processing software to accelerate target analysis in a cost-effective manner.

The HTS workflow is a multi-step process that includes the preparation of compound libraries and samples, the development and validation of an assay suitable for automation, the configuration of the robotic system, and finally, the acquisition and analysis of large datasets. These platforms typically use microtiter plates in 96, 384, or 1536-well formats to conduct parallel experiments. The development of robust and reliable assays is critical for success. For fungicide screening, these assays are often designed to measure parameters such as the inhibition of fungal growth, spore germination, or the activity of a specific essential enzyme.

While HTS is a powerful tool for lead identification, it is important to note that it does not typically assess properties like bioavailability or toxicity, which are evaluated in later stages of the discovery pipeline. The data generated from HTS provides the crucial starting point for further optimization and development. The integration of metabolic activation systems, such as liver S9 fractions or cultured hepatocytes, into HTS assays allows for the evaluation of metabolites, providing a more comprehensive understanding of a compound's activity after biological processing.

Table 1: HTS Assay Formats for Fungicide Screening

| Assay Type | Principle | Target Measured | Typical Readout | Reference |

| Growth Inhibition Assay | Measures the reduction in fungal proliferation in the presence of a test compound. | Fungal biomass or metabolic activity. | Optical Density (OD), Fluorescence, Luminescence | |

| Enzyme Inhibition Assay | Determines the effect of a compound on the activity of a specific, essential fungal enzyme (e.g., cytochrome P450 demethylase). | Enzyme activity. | Colorimetry, Fluorescence, Luminescence | |

| Spore Germination Assay | Quantifies the inhibition of fungal spore germination, a critical stage in the infection cycle. | Germ tube formation or spore viability. | Microscopy, Optical Density | |

| Reporter Gene Assay | Uses a genetically modified fungal strain where a reporter gene (e.g., luciferase, GFP) is linked to a stress-responsive promoter. | Reporter protein expression/activity. | Luminescence, Fluorescence |

Microfluidics and Lab-on-a-Chip Devices for Miniaturized Analysis

Microfluidics, often termed lab-on-a-chip (LOC), involves the science and technology of manipulating minute volumes of fluids (nanoliters to picoliters) within networks of micro-scale channels. This technology integrates complex laboratory functions such as sample preparation, reaction, separation, and detection onto a single, miniaturized chip, typically only a few square centimeters in size. The application of microfluidics to the analysis of this compound and its metabolites offers significant advantages over conventional methods, including drastically reduced consumption of samples and reagents, faster analysis times, high-throughput capabilities, and increased sensitivity.

The development of microfluidic platforms for pesticide and fungicide analysis is an active area of research. These devices can be fabricated from materials like glass, silicon, or polymers and employ various techniques for fluid manipulation and detection. For instance, droplet-based microfluidics allows for the encapsulation of single fungal spores or cells in discrete droplets, enabling high-throughput screening of antifungal agents at the single-cell level. This approach provides new insights into the mode of action of fungicides and can help identify resistance development. Another application involves the development of microfluidic paper-based analytical devices (µPADs), which offer a low-cost, portable platform for the rapid, colorimetric detection of pesticide residues in environmental samples.

Modular microfluidic platforms have also been developed, which comprise separate, interconnected chips for different analytical steps like sample pre-treatment (e.g., enrichment), separation (e.g., liquid chromatography), and detection (e.g., nanoelectrospray ionization mass spectrometry). Such a system was shown to be applicable for enriching pyridalyl (B1679942) and its metabolites, demonstrating the potential for integrated, automated analysis of complex samples with minimal manual intervention. These miniaturized systems represent a powerful tool for both routine monitoring and advanced research on fungicides and their metabolic fate.

Table 2: Comparison of Microfluidic Platforms for Pesticide Analysis

| Platform Type | Key Features | Advantages | Typical Application | Reference(s) |

| Droplet-Based Microfluidics | Encapsulates samples in discrete picoliter to nanoliter droplets. | High-throughput analysis, single-cell/spore analysis, reduced cross-contamination. | Antifungal screening, fungicide sensitivity testing. | , |

| Paper-Based (µPADs) | Uses patterned paper as the substrate for fluidic transport and reactions. | Low cost, portability, ease of use, disposability. | Rapid, semi-quantitative screening of pesticides in water. | , |

| Modular LC-MS Chip | Integrates pre-treatment, separation, and ionization units on interconnected chips. | Automation, reduced manual labor, low sample consumption, high sensitivity. | On-line enrichment and MS detection of pesticide metabolites. | |

| Continuous-Flow Microreactors | Enables continuous processing and analysis within microchannels. | Precise control over reaction conditions, rapid thermal shifts, high integration. | DNA amplification (micro-PCR), chemical synthesis. | , |

Integration of Artificial Intelligence and Machine Learning in Analytical Data Processing

The analysis of this compound and its metabolites generates vast and complex datasets, particularly from techniques like high-resolution mass spectrometry (

Theoretical and Computational Chemistry Approaches to Pyridinitril

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the molecular and electronic properties of Pyridinitril. These ab initio (from first principles) methods solve approximations of the Schrödinger equation to determine the molecule's behavior.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations have been employed to determine the optimized ground-state geometry of this compound, including its bond lengths and angles.

Studies using DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), provide detailed insights into the molecule's geometry. mjcce.org.mk For instance, DFT calculations have been used to model the structural parameters of this compound and its derivatives, showing good agreement with experimental data where available. mjcce.org.mkresearchgate.nethud.ac.uk The method is also crucial for calculating other ground-state properties such as vibrational frequencies, which correspond to infrared and Raman spectra, and molecular electrostatic potential (MEP) maps that reveal charge distribution. mjcce.org.mkresearchgate.net